molecular formula C8H7N3O B1210205 1-phenyl-1H-1,2,4-triazol-3-ol CAS No. 4231-68-9

1-phenyl-1H-1,2,4-triazol-3-ol

Cat. No.: B1210205
CAS No.: 4231-68-9
M. Wt: 161.16 g/mol
InChI Key: QCDMYEHBRNFUQG-UHFFFAOYSA-N
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Description

1-phenyl-1H-1,2,4-triazol-3-ol is a heteroaryl hydroxy compound with the molecular formula C8H7N3O. It is a member of the triazole family, characterized by a triazole ring fused with a phenyl group and a hydroxyl group at the third position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

1-phenyl-1H-1,2,4-triazol-3-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with topoisomerase IV, an enzyme involved in DNA replication and transcription . The binding affinity of this compound to topoisomerase IV suggests that it can inhibit the enzyme’s activity, thereby affecting DNA processes. Additionally, this compound has shown potential interactions with various proteins involved in antimicrobial and antioxidant activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it has been observed to alter metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, the compound’s interaction with topoisomerase IV inhibits the enzyme’s activity, leading to disruptions in DNA replication and transcription . Additionally, this compound has been shown to modulate the activity of proteins involved in oxidative stress responses, thereby influencing cellular redox balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and antioxidant activities . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interaction with enzymes involved in oxidative stress responses further underscores its role in modulating cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its role in modulating cellular processes .

Preparation Methods

1-phenyl-1H-1,2,4-triazol-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenylsemicarbazide with formic acid. The reaction is typically carried out in a reaction vessel with the following conditions: 186 kg of 1-phenylsemicarbazide, 113 kg of formic acid, 20 kg of a catalyst, and 30 liters of water. The mixture is stirred and heated to 100°C, followed by refluxing for 6 hours. After the reaction, 400 liters of water are added, and the mixture is cooled to 20°C. The product is then filtered, washed with 2% sodium bicarbonate solution and water until neutral, and dried to obtain pale yellow crystals of this compound .

Chemical Reactions Analysis

1-phenyl-1H-1,2,4-triazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-phenyl-1H-1,2,4-triazol-3-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

1-phenyl-1H-1,2,4-triazol-3-ol can be compared with other similar compounds, such as:

    1-phenyl-1H-1,2,4-triazole: This compound lacks the hydroxyl group at the third position, which may affect its chemical reactivity and biological activity.

    1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one: This compound is a tautomer of this compound and has different chemical properties due to the presence of a carbonyl group instead of a hydroxyl group.

    2,2′-(1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol:

Properties

IUPAC Name

2-phenyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDMYEHBRNFUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195129
Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4231-68-9
Record name 1-Phenyl-3-hydroxy-1,2,4-triazole
Source CAS Common Chemistry
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Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one
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Record name 1,2-dihydro-1-phenyl-3H-1,2,4-triazol-3-one
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Record name 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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